molecular formula C11H20N2O2 B1392871 Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate CAS No. 1251007-45-0

Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B1392871
CAS No.: 1251007-45-0
M. Wt: 212.29 g/mol
InChI Key: KQJIICGAXIAFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate is a heterocyclic compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound is characterized by its bicyclic structure, which includes two nitrogen atoms and a tert-butyl ester group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate typically involves multi-step reactions. One common method includes the use of triethylamine, hydrogen, and palladium hydroxide on carbon in ethanol under high pressure . The reaction conditions often involve refluxing in toluene, followed by reduction with lithium aluminium tetrahydride in tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminium hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminium hydride in tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action for tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, thereby inhibiting or modulating the activity of these targets. This can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate is unique due to its specific bicyclic structure, which provides distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and development.

Properties

IUPAC Name

tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-4-5-8-9(13)7-12-8/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJIICGAXIAFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate
Reactant of Route 2
Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate
Reactant of Route 3
Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate
Reactant of Route 4
Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate
Reactant of Route 6
Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.